Home > Products > Screening Compounds P66124 > Napyradiomycin B4
Napyradiomycin B4 - 111216-63-8

Napyradiomycin B4

Catalog Number: EVT-1175817
CAS Number: 111216-63-8
Molecular Formula: C25H31Cl3O6
Molecular Weight: 533.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Napyradiomycin B4 is a natural product found in Streptomyces ruber, Streptomyces alboflavus, and other organisms with data available.
Source and Classification

Napyradiomycin B4 is derived from the Streptomyces species, particularly isolated from marine environments. This compound belongs to a broader classification of natural products known as polyketides, which are synthesized by the polyketide synthase pathway. The structural uniqueness and biological activity of napyradiomycin B4 contribute to its classification as an antibiotic agent with potential therapeutic applications .

Synthesis Analysis

The synthesis of napyradiomycin B4 can be approached through both natural extraction and total synthesis methods. The biosynthetic pathway involves a series of enzymatic reactions that lead to the formation of its complex structure from simpler precursors.

Natural Synthesis

In nature, Streptomyces species synthesize napyradiomycins through a polyketide biosynthetic pathway that includes:

  • Polyketide Synthase (PKS): Enzymes that catalyze the condensation of acetyl-CoA and malonyl-CoA units.
  • Tailoring Enzymes: These modify the polyketide backbone, introducing functional groups such as hydroxyls and methyls.

Total Synthesis

Recent studies have reported synthetic routes for napyradiomycins using advanced organic chemistry techniques. For instance, asymmetric chlorination methods have been employed to construct the core structure, followed by functionalization steps to achieve the desired stereochemistry and substituents .

Molecular Structure Analysis

Napyradiomycin B4 has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C₁₄H₁₅O₃, indicating the presence of hydroxyl and methyl groups.

Structural Features

  • Core Structure: The compound features a fused bicyclic system typical of napyradiomycins.
  • Functional Groups: The presence of a hydroxyl group at position 13 distinguishes it from other analogs.
  • Stereochemistry: The absolute configuration was determined using X-ray crystallography, revealing specific spatial arrangements critical for its biological activity .
Chemical Reactions Analysis

Napyradiomycin B4 participates in various chemical reactions due to its reactive functional groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  • Oxidation-Reduction Reactions: The compound can undergo oxidation, affecting its biological activity.
  • Formation of Derivatives: Modifications can lead to new derivatives with altered pharmacological properties .
Mechanism of Action

The mechanism of action for napyradiomycin B4 primarily involves its interaction with cellular pathways. Research indicates that it suppresses RANKL-induced signaling pathways, specifically inhibiting the MEK-ERK signaling cascade. This inhibition leads to reduced osteoclastogenesis, suggesting potential applications in treating bone-related diseases .

Key Points

  • Target Pathway: MEK-ERK signaling pathway.
  • Biological Effect: Inhibition of osteoclast differentiation and activity.
  • Potential Therapeutic Use: Treatment for osteoporosis and other bone diseases.
Physical and Chemical Properties Analysis

Napyradiomycin B4 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 233.27 g/mol.
  • Solubility: Soluble in organic solvents like methanol and ethanol but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

These properties influence its stability, formulation, and application in medicinal chemistry .

Applications

The scientific applications of napyradiomycin B4 are diverse:

  • Antibiotic Research: Due to its antimicrobial properties, it is studied for potential use against resistant bacterial strains.
  • Cancer Therapy: Its cytotoxic effects make it a candidate for developing new anticancer agents.
  • Bone Health: Its ability to modulate osteoclast activity positions it as a therapeutic agent for osteoporosis treatment.

Research continues to explore these applications, aiming to harness napyradiomycin B4's unique properties for clinical use .

Structural Characterization of Napyradiomycin B4

Isolation and Purification from Streptomyces Species

Napyradiomycin B4 (C₂₅H₃₁ClO₇) is a halogenated meroterpenoid primarily isolated from marine-derived and terrestrial Streptomyces species. The producing strain Streptomyces species strain CA-271078 (closely related to Streptomyces aculeolatus) was cultured in R358 medium at 28°C for 6–7 days. Fermentation broth was extracted with acetone, followed by liquid-liquid partitioning with ethyl acetate. Bioassay-guided fractionation using reversed-phase C18 chromatography and semipreparative HPLC yielded Napyradiomycin B4 alongside congeners [2] [7] [9]. Earlier isolation from Chainia rubra (reclassified as Streptomyces ruber) MG802-AF1 involved similar extraction protocols, highlighting the compound’s consistent recovery across strains [1]. Purification leverages the compound’s moderate polarity, with typical yields of 0.5–2.0 mg/L depending on strain optimization [3] [9].

Table 1: Isolation Sources and Methods for Napyradiomycin B4

Producing StrainSource MaterialExtraction SolventChromatography StepsReference
Streptomyces sp. CA-271078Marine ascidianEthyl acetateC18 RP, Semipreparative HPLC[2][7][9]
Chainia rubra MG802-AF1Terrestrial soilOrganic solventsSilica gel, C18 RP[1]
Streptomyces kebangsaanensisSoilEthyl acetateLH-20 Sephadex, HPLC[10]

Spectroscopic Elucidation: Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry, and Ultraviolet/Infrared Analysis

Structural characterization of Napyradiomycin B4 employs a multi-spectroscopic approach:

  • High-Resolution Mass Spectrometry: Positive-mode HRESIMS shows a sodium adduct at m/z 501.1652 [M + Na]⁺ (calcd. for C₂₅H₃¹ClO₇Na: 501.1655), confirming molecular formula C₂₅H₃₁ClO₇. Characteristic chlorine isotopic patterns (3:1 ratio for [M]⁺ and [M+2]⁺) aid identification [2] [9].
  • Nuclear Magnetic Resonance Spectroscopy: Key ¹H and ¹³C NMR assignments (in DMSO-d₆) include:
  • Aromatic protons: δH 6.57 (H-7), 6.84 (H-9)
  • Olefinic methine: δH 6.89 (H-4)
  • Chlorinated cyclohexane methine: δH 3.88 (H-3)
  • Methyl groups: δH 1.44 (H-18), 1.17 (H-20), 0.71 (H-22)Carbonyl resonances at δC 196.3 (C-5) and 190.6 (C-1) confirm the dihydronaphthoquinone core. Heteronuclear Multiple Bond Correlation correlations link H-3 to C-2 (δC 78.8) and C-4a (δC 140.2), validating the cyclohexane-terpenoid attachment [1] [7] [9].
  • Ultraviolet-Visible and Infrared Spectroscopy: UV maxima at 258, 314, and 362 nm indicate π→π* transitions of the naphthoquinone chromophore. Infrared spectroscopy shows hydroxyl stretches (3294 cm⁻¹) and conjugated carbonyl bands (1701 cm⁻¹) [2] [3].

Table 2: Key Nuclear Magnetic Resonance Assignments for Napyradiomycin B4 (DMSO-d₆)

PositionδH (ppm), Mult. (J in Hz)δC (ppm)Correlations (Heteronuclear Multiple Bond Correlation)
33.88 (d, 6.8)67.0C-2, C-4a, C-5, C-10a
47.10 (d, 6.9)140.2C-2, C-5, C-10a
5-196.3-
76.60 (d, 2.0)108.2C-5, C-6, C-8, C-8a
96.96 (d, 2.0)115.7C-5a, C-7, C-8, C-10
163.70 (dd, 12.2, 4.0)58.9C-14, C-15, C-17
181.44 (s)22.4C-11, C-12, C-13
201.17 (s)29.0C-1, C-2, C-3

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of Napyradiomycin B4 was unambiguously assigned as 4aR using single-crystal X-ray diffraction. Crystals grown from methanol/chloroform mixtures revealed a triclinic space group P1. The structure refinement (R factor = 0.059) confirmed R stereochemistry at C4a, critical for the compound’s spatial orientation. Additionally, the cyclohexane ring adopts a chair conformation with the C3 chlorine substituent in an equatorial position. This configuration was extrapolated to establish stereochemistry across other napyradiomycins, as C4a serves as a conserved chiral center [1] [4].

Stereochemical Analysis of C4a and Cyclohexane Substituents

Napyradiomycin B4’s bioactivity is governed by its stereochemistry:

  • C4a Chiral Center: The R configuration at C4a (established via X-ray diffraction) induces a specific twist in the tetrahydropyran ring, positioning the naphthoquinone core perpendicular to the terpenoid subunit. This orientation facilitates intramolecular hydrogen bonding between O6-H and O1-carbonyl [1] [4].
  • Cyclohexane Conformation: The chair conformation of the chlorinated cyclohexane ring minimizes 1,3-diaxial strain. The chlorine at C3 occupies an equatorial position (A-value ≈ 0.43 kcal/mol), while the C21 and C22 methyl groups adopt axial orientations due to lower steric demand. Nuclear Overhauser Effect spectroscopy correlations between H-3 (axial) and H-14 (δH 1.55) confirm this arrangement [1] [8].
  • A-Values Analysis: Substituent bulkiness follows tert-butyl (4.9 kcal/mol) > isopropyl (2.15 kcal/mol) > ethyl (1.75 kcal/mol) > Cl (0.43 kcal/mol). Chlorine’s low A-value permits equatorial positioning without significant energy penalty, contrasting bulkier groups that dictate conformational locking [8].

Comparative Structural Features Among Napyradiomycin Classes (A/B/C/D)

Napyradiomycin B4 belongs to the Type B classification, distinguished by a chlorinated cyclohexane ring formed via halocyclization of a geranyl side chain. Key class comparisons include:

  • Type A (e.g., Napyradiomycin A1): Linear terpenoid side chain at C10a; lacks cyclohexane cyclization. Exhibits antibacterial activity but reduced stability compared to Type B [2] [4] [9].
  • Type B (Napyradiomycin B4): Characteristic 6,6,6-tricyclic system with a chloro-cyclohexane ring. The C3 chlorine and C16 hydroxyl enhance polarity and target binding [1] [9].
  • Type C (e.g., Napyradiomycin C1): Features a 14-membered macrocycle linking C7 to C10a. Geometrical isomerism (12E,16E) confirmed via Nuclear Overhauser Effect spectroscopy [1] [4].
  • Type D (e.g., Napyradiomycin D1): Contains a 14-membered ether macrocycle between the prenyl chain and chromophore. Represents a novel biosynthetic rearrangement absent in A/B/C classes [2] [3] [9].

Table 3: Structural Classification of Napyradiomycins

ClassCore StructureKey FeaturesExample Compound
ALinear terpenoidUncyclized geranyl chain; C7 methylationNapyradiomycin A1
BChloro-cyclohexane6,6,6-tricyclic; C3 equatorial chlorineNapyradiomycin B4
C14-Membered carbocyclic macrocycleC7-C10a cyclization; 12E,16E geometryNapyradiomycin C1
D14-Membered ether macrocycleOxygen bridge between prenyl/C8aNapyradiomycin D1

Napyradiomycin B4’s unique chloro-cyclohexane architecture underpins its role as a biosynthetic intermediate for epoxide-forming reactions and a template for halogenase activity in meroterpenoid pathways [1] [4] [9].

Properties

CAS Number

111216-63-8

Product Name

Napyradiomycin B4

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

Molecular Formula

C25H31Cl3O6

Molecular Weight

533.9 g/mol

InChI

InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1

InChI Key

WIMMWIAJQXLZLL-VTQDYBALSA-N

SMILES

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C

Synonyms

13-hydroxy-13-methylnapyradiomycin B1
napyradiomycin B4
NPD-B4

Canonical SMILES

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.